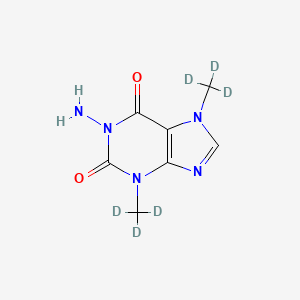
Carbadox-d3
Vue d'ensemble
Description
Carbadox-d3 is a deuterium-labeled form of Carbadox . Carbadox is a veterinary drug used to combat infections in swine, particularly swine dysentery . It is part of the Carbadox API family and is categorized under TRC, Antibiotic spectrum of activity, API Reference Standards & Research Materials, and Antimicrobials .
Molecular Structure Analysis
This compound has a molecular formula of C11H7D3N4O4 and a molecular weight of 265.24 . The crystal structure of carbadox has been generated and refined using synchrotron X-ray powder diffraction data and optimized using density functional theory techniques . Carbadox crystallizes in space group P21 with a = 13.8155 (3), b = 21.4662 (1), c = 16.3297 (3) Å, β = 110.0931 (7)°, V = 4548.10 (3) Å3, and Z = 16 .
Chemical Reactions Analysis
Carbadox has been shown to have significant effects on the swine gut microbiota . It causes significant alterations in both community structure and bacterial membership, notably a large relative increase in Prevotella populations in medicated pigs .
Physical And Chemical Properties Analysis
This compound appears as a crystalline solid . It should be stored at -20° C . Its melting point is >214°C (lit.) (dec.) .
Applications De Recherche Scientifique
Reaction Kinetics and Transformation in Water Systems
Carbadox (CDX) is a commonly used antibacterial agent in swine husbandry, and its potential release into water systems poses health risks due to its carcinogenic and genotoxic effects. A study focused on the chemical reactivity, reaction kinetics, and transformation pathways of carbadox and related compounds with free chlorine under typical water treatment conditions. It was found that CDX and its main metabolite, desoxycarbadox (DCDX), react rapidly with free chlorine, a reaction that is highly pH-dependent. The study suggests that byproducts retaining biologically active N-oxide groups could remain as active antibacterial agents after treatment, indicating a need for careful consideration in water treatment processes to ensure the removal of active residues (Shah, Kim, & Huang, 2006).
Influence on Swine Gut Microbiota
Carbadox has been shown to have both temporary and lasting effects on the swine gut microbiota. Its use in swine production to prevent dysentery and improve feed efficiency significantly alters bacterial membership and community structure within the gut. Notably, carbadox-treated pigs exhibited significant differences in bacterial populations compared to non-medicated pigs, with notable alterations in the abundance of specific bacterial genera such as Prevotella. These changes underscore the importance of understanding the broader ecological impacts of carbadox use in animal production (Looft et al., 2014).
Induction of Phage Gene Transcription
Carbadox administration in swine has been associated with the induction of phage gene transcription in the gut microbiome, leading to potential transduction of bacterial fitness genes. This phenomenon suggests that carbadox use can have unintended consequences on microbial gene expression and phage population dynamics, contributing to bacterial evolution and potentially impacting antibiotic resistance in clinically relevant bacteria. The study highlights the need for a comprehensive understanding of antibiotic use in agriculture and its ecological and evolutionary impacts on microbial communities (Johnson et al., 2017).
Sorption and Environmental Fate
The environmental fate of carbadox, particularly regarding its sorption properties and stability in soil and water environments, is crucial for assessing its ecological impact. Research has shown that carbadox and its metabolites exhibit varying sorption behaviors in different environmental matrices, influenced by factors such as organic carbon content and clay mineralogy. Understanding these properties is essential for predicting the mobility and persistence of carbadox in the environment, informing strategies for mitigating its ecological footprint (Strock, Sassman, & Lee, 2005).
Mécanisme D'action
Target of Action
Carbadox-d3, a deuterium-labeled derivative of Carbadox , primarily targets bacterial DNA . It is most effective against Gram-positive bacteria and shows high activity in anaerobic conditions . Notably, it is highly active against Clostridium spp. and Brachyspira spp .
Mode of Action
This compound exerts its antibacterial effects by inhibiting DNA synthesis and causing DNA breakage . This dual action results in a bactericidal effect, leading to the death of the bacteria .
Biochemical Pathways
It is known that carbadox, the parent compound, can cause dna damage . This suggests that this compound may also interfere with DNA replication and repair pathways, leading to bacterial cell death .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. For carbadox, it is known that more than 50% of its metabolites are excreted in the urine . The half-life of Carbadox is relatively short, around 6 hours . The volume distribution of Carbadox is fair . No reliable information was found on Carbadox absorption .
Result of Action
The primary result of this compound action is the control of bacterial infections, particularly in swine . By inhibiting DNA synthesis and causing DNA breakage, this compound effectively kills bacteria, thereby controlling the spread of infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is most effective in anaerobic conditions . Additionally, the use of this compound in food animals has raised concerns due to the potential presence of carcinogenic residues in food products . Therefore, the environment in which this compound is used can significantly impact its efficacy and safety.
Safety and Hazards
Propriétés
IUPAC Name |
trideuteriomethyl N-[(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)/b12-6+/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGGLBAWFMIPPY-GILVUKPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N/N=C/C1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675550 | |
| Record name | (~2~H_3_)Methyl (E)-[(E)-(1-hydroxy-4-oxo-4lambda~5~-quinoxalin-2(1H)-ylidene)methyl]diazene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185240-06-5 | |
| Record name | (~2~H_3_)Methyl (E)-[(E)-(1-hydroxy-4-oxo-4lambda~5~-quinoxalin-2(1H)-ylidene)methyl]diazene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



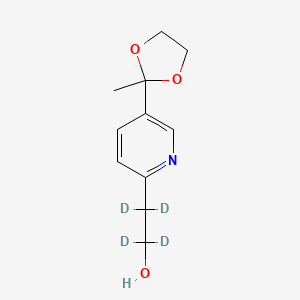
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
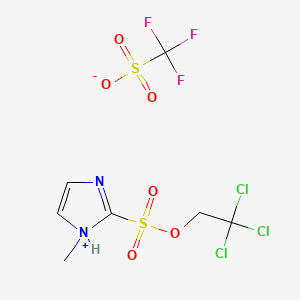


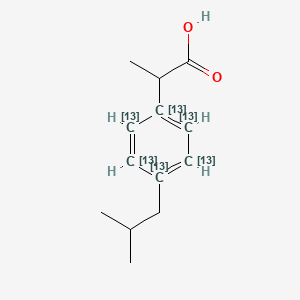
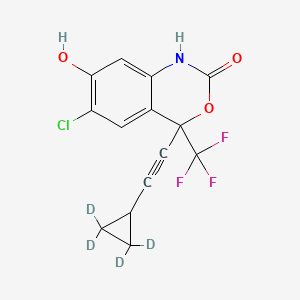

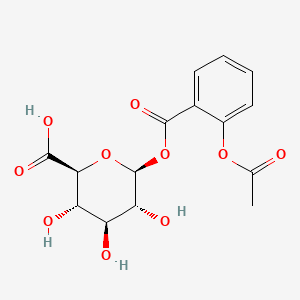
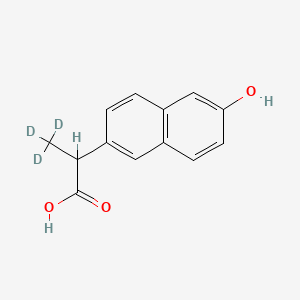
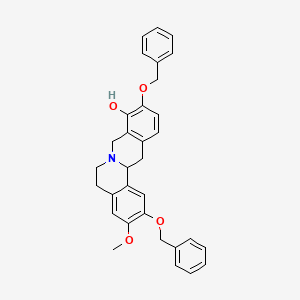
![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)

